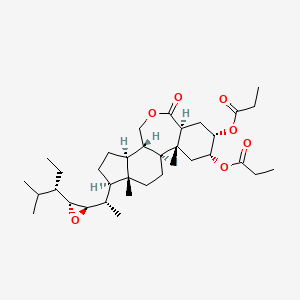
Reactive Yellow 105
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Yellow 105 is a synthetic dye commonly used in the textile industry. It is known for its vibrant yellow color and its ability to form strong covalent bonds with textile fibers, making it highly resistant to washing and fading. The chemical structure of Reactive Yellow 105 includes azo groups, which are responsible for its bright color, and reactive groups that allow it to bind to fibers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Reactive Yellow 105 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often involve acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the production of Reactive Yellow 105 involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure consistent quality and yield. The final product is then purified, dried, and packaged for use in textile dyeing.
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Yellow 105 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles present in the textile fibers, forming strong covalent bonds.
Oxidation and Reduction: The azo groups in Reactive Yellow 105 can be oxidized or reduced under specific conditions, leading to changes in color and chemical properties.
Hydrolysis: In aqueous environments, Reactive Yellow 105 can undergo hydrolysis, breaking down into smaller components.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxyl groups in cellulose fibers, with reactions typically occurring under alkaline conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium dithionite are used under controlled pH and temperature conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of Reactive Yellow 105.
Major Products Formed:
Nucleophilic Substitution: Covalently bonded dye-fiber complexes.
Oxidation and Reduction: Various oxidized or reduced forms of the dye, which may have different colors.
Hydrolysis: Smaller aromatic amines and other breakdown products.
Wissenschaftliche Forschungsanwendungen
Reactive Yellow 105 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in textile dyeing, as well as in the production of colored plastics and inks.
Wirkmechanismus
The primary mechanism by which Reactive Yellow 105 exerts its effects is through the formation of covalent bonds with nucleophilic groups in textile fibers. The reactive groups in the dye undergo nucleophilic substitution reactions, resulting in strong, permanent bonds that are resistant to washing and fading. The azo groups in the dye also contribute to its vibrant color by absorbing specific wavelengths of light.
Vergleich Mit ähnlichen Verbindungen
- Reactive Yellow 145
- Reactive Yellow 86
- Reactive Red 195
- Reactive Blue 194
These compounds share similar chemical structures and reactivity but differ in their specific applications and color properties.
Eigenschaften
CAS-Nummer |
176023-34-0 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



